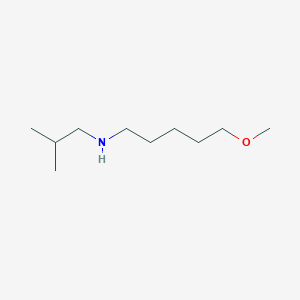

n-Isobutyl-5-methoxypentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-Isobutyl-5-methoxypentan-1-amine: is an organic compound with the molecular formula C10H23NO It is a derivative of pentanamine, featuring an isobutyl group and a methoxy group attached to the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Isobutyl-5-methoxypentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 5-methoxypentan-1-amine with isobutyl halides in the presence of a base such as sodium or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: n-Isobutyl-5-methoxypentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Primary or secondary amines, alcohols.

Substitution: Various substituted amines or ethers.

Scientific Research Applications

Chemistry: n-Isobutyl-5-methoxypentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may also be employed in the development of new drugs or as a probe in biochemical assays .

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes .

Industry: this compound finds applications in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure makes it valuable in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of n-Isobutyl-5-methoxypentan-1-amine involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and isobutyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

- n-Butyl-5-methoxypentan-1-amine

- n-Isobutyl-4-methoxypentan-1-amine

- n-Isobutyl-5-ethoxypentan-1-amine

Comparison: Compared to similar compounds, n-Isobutyl-5-methoxypentan-1-amine exhibits unique properties due to the presence of both isobutyl and methoxy groups. These functional groups influence its reactivity, solubility, and binding interactions. The compound’s distinct structure makes it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

n-Isobutyl-5-methoxypentan-1-amine is a secondary amine characterized by a unique structure that includes an isobutyl group and a methoxy group attached to a pentane chain. This compound has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. Preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective properties, making it a candidate for drug development targeting neurological conditions and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is C9H21N. Its structural features contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Weight | 155.27 g/mol |

| Functional Groups | Amine, Methoxy |

| Classification | Secondary amine |

| Solubility | Moderately soluble in polar solvents |

The presence of the methoxy group is particularly significant as it may enhance the compound's interaction with biological targets, potentially modulating receptor activity.

Research indicates that this compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved in its action remain to be fully elucidated, but preliminary findings suggest interactions with neurotransmitter systems, which could be pivotal in treating neurological disorders.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound possess anti-inflammatory properties. These effects are likely mediated through the modulation of pro-inflammatory cytokines and the inhibition of pathways involved in inflammation.

Neuroprotective Properties

The compound's potential neuroprotective effects are of particular interest. It may influence neurotransmitter systems, which could provide therapeutic benefits in conditions such as neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances its viability as a treatment option for central nervous system disorders.

Case Studies and Research Findings

- Inflammatory Response Modulation : A study examining the effects of similar compounds on cytokine production demonstrated that this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potent anti-inflammatory action.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function, indicating its potential as a neuroprotective agent.

- Pharmacokinetic Studies : Pharmacokinetic profiling showed that following intraperitoneal administration, the compound exhibited favorable absorption characteristics with significant bioavailability, supporting its potential for therapeutic use.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Isobutylamine | Simple primary amine | Basic reactivity, limited biological activity |

| 5-Methoxy-pentan-1-amine | Contains methoxy but lacks isobutyl substitution | Moderate anti-inflammatory effects |

| n,N-Diisopropylamine | Secondary amine with branched alkyl groups | Higher steric hindrance, varied biological effects |

This compound stands out due to its unique combination of structural features that enhance both chemical reactivity and biological activity.

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

5-methoxy-N-(2-methylpropyl)pentan-1-amine |

InChI |

InChI=1S/C10H23NO/c1-10(2)9-11-7-5-4-6-8-12-3/h10-11H,4-9H2,1-3H3 |

InChI Key |

DJDKAKOMPHURBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCCCCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.